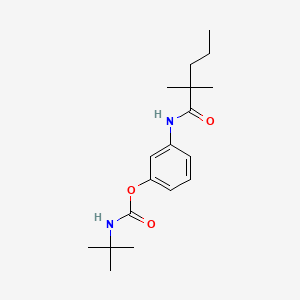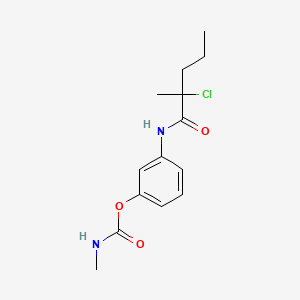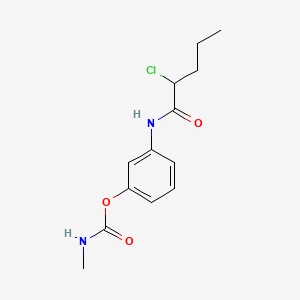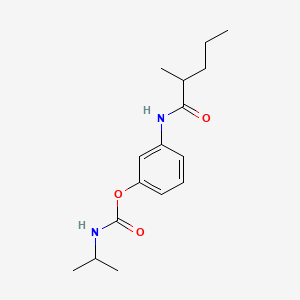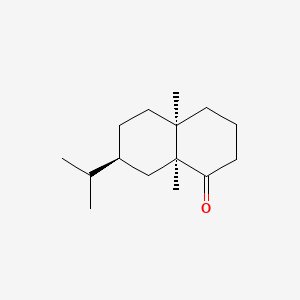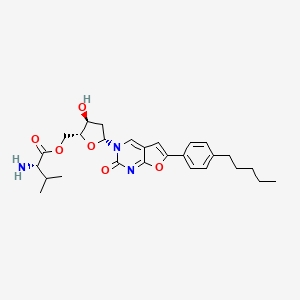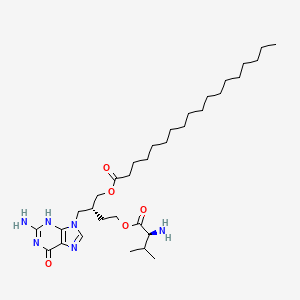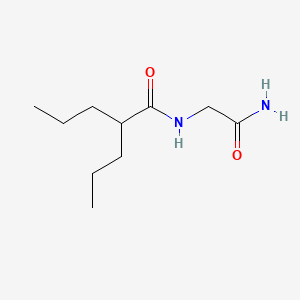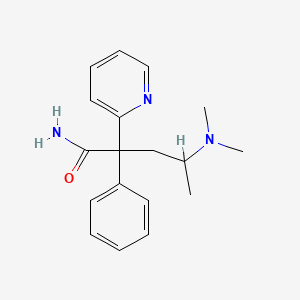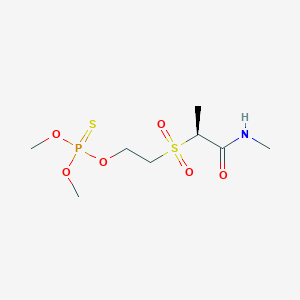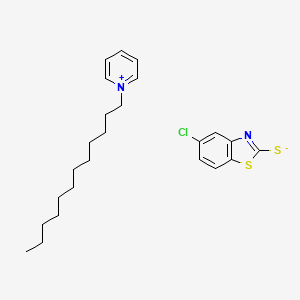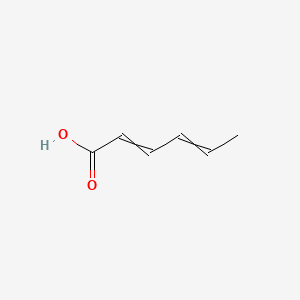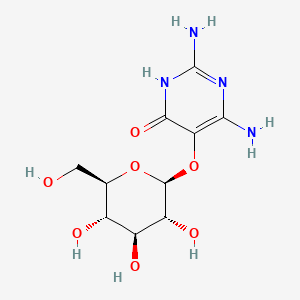
毒扁豆碱
描述
毒扁豆碱是一种主要存在于蚕豆(Vicia faba)中的生物碱糖苷。
科学研究应用
毒扁豆碱在科学研究中有多种应用:
作用机制
毒扁豆碱本身在体内没有活性。 摄入后,它被肠道微生物水解生成二乙酰胺 。 二乙酰胺会生成活性氧物质,导致葡萄糖-6-磷酸脱氢酶缺乏症患者出现氧化应激和溶血 。 主要分子靶点是红血球,由于缺乏葡萄糖-6-磷酸脱氢酶,细胞无法有效地清除活性氧物质 .
类似化合物:
毒扁豆碱的独特性: 毒扁豆碱的独特性在于其与葡萄糖-6-磷酸脱氢酶缺乏症相关的特定毒性作用。 虽然异毒扁豆碱也导致蚕豆病,但由于毒扁豆碱在蚕豆中的含量更高,因此其研究更广泛 .
生化分析
Biochemical Properties
Vicine plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes and proteins. One of the key enzymes involved in the biosynthesis of vicine is VC1, which exhibits GTP cyclohydrolase II activity. This enzyme catalyzes the conversion of GTP to vicine, highlighting the importance of purine metabolism in its synthesis . Additionally, vicine interacts with other biomolecules, such as glucose-6-phosphate dehydrogenase, where its presence can inhibit the enzyme’s activity, leading to oxidative stress and hemolysis in susceptible individuals .
Cellular Effects
Vicine exerts several effects on different cell types and cellular processes. In red blood cells, vicine can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and lead to hemolysis. This oxidative stress also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of vicine can upregulate the expression of antioxidant genes as a cellular response to mitigate oxidative damage .
Molecular Mechanism
At the molecular level, vicine’s mechanism of action involves its binding interactions with biomolecules and its impact on enzyme activity. Vicine binds to glucose-6-phosphate dehydrogenase, inhibiting its function and leading to a decrease in the production of NADPH. This reduction in NADPH levels impairs the cell’s ability to counteract oxidative stress, resulting in cellular damage and hemolysis. Additionally, vicine can influence gene expression by modulating transcription factors involved in the oxidative stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of vicine can change over time due to its stability and degradation. Vicine is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its bioactivity. Long-term studies have shown that prolonged exposure to vicine can result in sustained oxidative stress and chronic cellular damage, particularly in red blood cells .
Dosage Effects in Animal Models
The effects of vicine vary with different dosages in animal models. At low doses, vicine may cause mild oxidative stress without significant adverse effects. At higher doses, vicine can induce severe hemolysis and oxidative damage, leading to toxic effects. Threshold effects have been observed, where a critical concentration of vicine is required to elicit noticeable cellular responses .
Metabolic Pathways
Vicine is involved in several metabolic pathways, particularly those related to purine metabolism. The enzyme VC1 catalyzes a key step in the biosynthesis of vicine from GTP. Additionally, vicine can influence metabolic flux by altering the activity of enzymes involved in oxidative stress responses, such as glucose-6-phosphate dehydrogenase. This interaction can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, vicine is transported and distributed through various mechanisms. It can be taken up by specific transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, vicine can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
Vicine’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in oxidative stress responses. Additionally, vicine can be targeted to specific organelles, such as mitochondria, through post-translational modifications or targeting signals, influencing its biochemical activity and cellular effects .
准备方法
合成路线和反应条件: 毒扁豆碱的合成涉及从天然来源,主要是蚕豆中提取。 历史上,毒扁豆碱是用硫酸提取,然后用硫酸汞沉淀分离的 。现代合成路线可能涉及更精细的技术,但文献中没有详细的合成途径。
工业生产方法: 由于毒扁豆碱的商业应用有限,并且天然来源丰富,因此毒扁豆碱的工业生产并不常见。 从蚕豆中提取仍然是获得毒扁豆碱的主要方法 .
化学反应分析
反应类型: 毒扁豆碱在体内经肠道微生物催化水解,产生其苷元,二乙酰胺 。该反应很重要,因为二乙酰胺是一种高活性化合物,可以生成自由基。
常用试剂和条件:
水解: 这种反应通常在肠道酶存在下,在生理条件下发生。
氧化和还原: 毒扁豆碱本身比较稳定,但其苷元二乙酰胺可以发生氧化还原反应,导致其毒性作用。
主要产物:
二乙酰胺: 毒扁豆碱水解的主要产物,是其毒性作用的原因.
相似化合物的比较
Uniqueness of Vicine: Vicine’s uniqueness lies in its specific toxicological effects related to glucose-6-phosphate dehydrogenase deficiency. While convicine also contributes to favism, vicine is more extensively studied due to its higher prevalence in fava beans .
属性
IUPAC Name |
2,4-diamino-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O7/c11-7-6(8(19)14-10(12)13-7)21-9-5(18)4(17)3(16)2(1-15)20-9/h2-5,9,15-18H,1H2,(H5,11,12,13,14,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNGTSCIQCLKEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2=C(N=C(NC2=O)N)N)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Vicine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034073 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
10 mg/mL | |
| Record name | Vicine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034073 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
152-93-2 | |
| Record name | Vicine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95092 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Vicine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034073 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
243 - 244 °C | |
| Record name | Vicine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034073 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological target of vicine?
A1: Vicine itself is not the direct effector molecule. Its aglycone form, divicine, formed by the action of the enzyme β-glucosidase in the gut, is the biologically active form. [, , ] Divicine primarily targets red blood cells, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. [, , ]
Q2: How does divicine affect red blood cells?
A2: Divicine is a potent oxidant that rapidly depletes reduced glutathione (GSH) in red blood cells. [, , ] This depletion, especially severe in G6PD deficient individuals who cannot readily regenerate GSH, makes red blood cells susceptible to oxidative damage, leading to hemolysis. [, , ]
Q3: Beyond red blood cells, what other potential effects does divicine have?
A3: Research suggests that divicine can also induce oxidative stress and damage in other cell types, notably endothelial cells. [] This damage is mediated by iron overload, increased reactive oxygen species (ROS), and lipid peroxidation, suggesting potential implications for vascular health. []
Q4: What is the molecular formula and weight of vicine?
A4: Vicine has the molecular formula C10H16N4O7 and a molecular weight of 304.25 g/mol. [, ]
Q5: Is there spectroscopic data available for vicine?
A5: Yes, studies have characterized vicine using techniques like UV-Vis spectrophotometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. [, , ] UV-Vis data reveals characteristic absorption maxima at specific wavelengths depending on the pH of the solution. [, ]
Q6: Are there effective methods to remove vicine from faba beans?
A6: Several methods have been investigated to detoxify faba beans. Soaking in acidic solutions, particularly continuous flow soaking with water or dilute acetic acid, has shown promise in effectively removing vicine and convicine. [, ] Enzymatic treatment with β-glucosidase from sources like almond powder can also hydrolyze vicine and convicine in food preparations, significantly reducing their concentrations. [, ]
Q7: How does the structure of vicine relate to its biological activity?
A7: The biological activity of vicine is intrinsically linked to its conversion into divicine. [, , ] This transformation involves the removal of the glucose moiety, highlighting the importance of the pyrimidine ring structure for its oxidative properties. [, ]
Q8: Are there specific biomarkers to identify individuals susceptible to favism?
A8: Yes, the primary biomarker for favism susceptibility is a deficiency in the G6PD enzyme. [, , ] Genetic testing can identify individuals with this deficiency, allowing for preventative measures like avoiding fava bean consumption. [, , ]
Q9: Are there biomarkers to monitor the effects of vicine/divicine exposure?
A9: Monitoring GSH levels in red blood cells can be a useful indicator of divicine-induced oxidative stress. [, ] Other potential biomarkers include elevated lipid peroxidation products (like malondialdehyde) and markers of red blood cell damage (like increased bilirubin levels). [, ]
Q10: What are the common methods for quantifying vicine and convicine?
A10: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used method for quantifying vicine and convicine in faba beans and food products. [, , ] Thin-layer chromatography (TLC) has also been used, often in conjunction with spectrophotometric methods for quantification. [, , ]
Q11: Are there any challenges associated with quantifying vicine and convicine?
A11: One challenge is the lack of standardized reference materials for these compounds, making accurate quantification across different studies difficult. [] Furthermore, the presence of numerous vicine and convicine derivatives in faba beans adds complexity to analysis. []
Q12: Are there alternative protein sources to faba beans that don't contain vicine and convicine?
A12: Yes, several other legumes and pulses, like chickpeas, lentils, and peas, are good protein sources without the concerns of vicine and convicine. []
Q13: Are there efforts to develop faba bean varieties with lower vicine and convicine content?
A13: Yes, plant breeding programs are actively working to develop low-vicine and low-convicine faba bean cultivars to improve their safety and expand their use in food and feed. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



